MDL-860

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

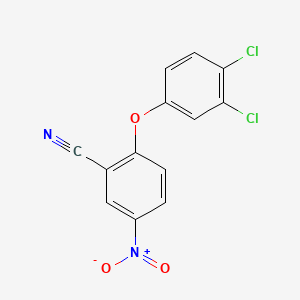

2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2N2O3/c14-11-3-2-10(6-12(11)15)20-13-4-1-9(17(18)19)5-8(13)7-16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYKDRUKUZJJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601000150 | |

| Record name | 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78940-62-2 | |

| Record name | 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078940622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601000150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-860, or 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, is a synthetic compound demonstrating broad-spectrum antiviral activity against a range of picornaviruses, including rhinoviruses and enteroviruses.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the picornavirus replication cycle. The document summarizes key quantitative data, outlines experimental protocols for its study, and presents visual representations of its mode of action and relevant experimental workflows. Recent research has identified the host protein phosphatidylinositol-4 kinase III beta (PI4KB) as a primary target of this compound, suggesting an indirect antiviral mechanism through the modulation of a crucial host factor.[4]

Introduction to this compound

This compound is a nitrobenzene derivative that has been shown to inhibit the replication of a wide array of picornaviruses in vitro.[1][3] The Picornaviridae family encompasses a large number of human and animal pathogens, including rhinoviruses (the primary cause of the common cold) and enteroviruses (responsible for diseases such as polio, hand, foot, and mouth disease, and myocarditis). The development of broad-spectrum antipicornaviral agents like this compound is of significant interest for public health.

Mechanism of Action

Early studies established that this compound does not directly inactivate the virus particle but instead interferes with an early event in the viral replication cycle.[1][3] Time-of-addition experiments indicated that the compound is most effective when added within the first few hours of infection.[5]

Subsequent research has elucidated that this compound's antiviral activity stems from its inhibition of a host cell factor, phosphatidylinositol-4 kinase III beta (PI4KB).[4] PI4KB is a crucial enzyme for the formation of replication organelles, which are specialized membrane structures where picornavirus RNA replication takes place. By inhibiting PI4KB, this compound effectively prevents the establishment of these viral replication factories, thereby halting the synthesis of viral RNA.[1][4]

The proposed mechanism involves the covalent modification and irreversible inactivation of PI4KB by this compound.[4] A specific cysteine residue (Cys646) located in a surface pocket of PI4KB, distinct from the active site, has been identified as the target for this modification, indicating an allosteric mode of inhibition.[4]

Signaling Pathway of this compound Action

Caption: Proposed mechanism of action of this compound on picornavirus replication.

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound has been quantified against a variety of picornaviruses. The following table summarizes key findings from in vitro studies.

| Virus | Cell Line | Assay Type | Parameter | Value | Reference |

| Rhinoviruses (72 of 90 serotypes) | - | Virus Yield Reduction | - | >1.0 log10 reduction at 1 µg/mL | [3] |

| Enteroviruses (8 of 10 serotypes) | - | Virus Yield Reduction | - | >1.0 log10 reduction at 1 µg/mL | [3] |

| Coxsackievirus A21 | HeLa | Plaque Reduction | - | Inhibited | [1] |

| Rhinovirus 1-A | HeLa | Plaque Reduction | - | Inhibited | [1] |

| Echovirus 12 | - | Plaque Reduction | - | Inhibited | [1] |

| Poliovirus 2 | - | Plaque Reduction | - | Inhibited | [1] |

| Poliovirus 1 (PV1) | - | Antiviral Assay | SI | 118 | [6] |

| Coxsackievirus B1 (CVB1) | - | Antiviral Assay | SI | 405 | [6] |

Abbreviations: SI: Selectivity Index

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (typically 50%, the EC50).

-

Cell Seeding: Plate susceptible host cells (e.g., HeLa cells) in 6-well plates and grow to confluency.

-

Virus Adsorption: Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Addition: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of this compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days).

-

Plaque Visualization and Counting: Fix the cells with a solution such as 10% formaldehyde and stain with a dye like crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 is determined by plotting the percentage of inhibition against the log of the compound concentration.

Viral Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of new infectious virus particles.

-

Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: Add serial dilutions of this compound to the infected cells.

-

Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours).

-

Virus Harvest: After incubation, subject the cells to freeze-thaw cycles to release the intracellular virus particles.

-

Virus Tittering: Determine the titer of the harvested virus from each treatment condition using a standard method such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Compare the virus titers from the treated samples to the untreated control to determine the extent of inhibition.

Viral RNA Synthesis Inhibition Assay

This assay specifically investigates the effect of the compound on the synthesis of viral RNA.

-

Cell Infection and Treatment: Infect host cells with the picornavirus in the presence or absence of this compound.

-

Metabolic Labeling: At various times post-infection, add a radiolabeled RNA precursor, such as [3H]uridine, to the culture medium in the presence of actinomycin D (to inhibit host cell DNA-directed RNA synthesis).

-

RNA Extraction: After a labeling period, lyse the cells and extract the total RNA.

-

Quantification of Radiolabel Incorporation: Measure the amount of incorporated radioactivity in the RNA samples using a scintillation counter.

-

Data Analysis: A reduction in [3H]uridine incorporation in this compound-treated, virus-infected cells compared to untreated, infected cells indicates inhibition of viral RNA synthesis.[1]

Experimental Workflow for Antiviral Activity Assessment

Caption: A generalized experimental workflow for evaluating the antiviral activity of this compound.

Conclusion

This compound is a potent inhibitor of picornavirus replication with a novel mechanism of action. By targeting the host cell factor PI4KB, it prevents the formation of viral replication organelles, a critical step for viral RNA synthesis. This indirect mode of action, targeting a host dependency factor, may offer a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and its analogs as potential broad-spectrum antipicornaviral therapeutics.

References

- 1. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (this compound) against picornaviruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Synthesis and anti-enterovirus activity of new analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MDL-860: A Broad-Spectrum Antipicornavirus Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MDL-860, also known by its chemical name 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile, is a potent, broad-spectrum antiviral compound demonstrating significant activity against a wide range of picornaviruses, including enteroviruses and rhinoviruses. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative antiviral activity, and relevant experimental methodologies for this compound. The compound exerts its antiviral effect through the irreversible inhibition of the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KB), a critical factor for the formation of picornavirus replication organelles. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics.

Chemical Structure and Properties

This compound is a nitrobenzonitrile derivative with the molecular formula C13H6Cl2N2O3.

Chemical Name: 2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile

Molecular Formula: C13H6Cl2N2O3

Molecular Weight: 309.11 g/mol

2D Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Mechanism of Action: Targeting a Host Factor

This compound employs a host-targeting antiviral strategy by inhibiting phosphatidylinositol 4-kinase III beta (PI4KB). PI4KB is a cellular enzyme that is hijacked by many positive-sense single-stranded RNA viruses, including picornaviruses, to establish their replication organelles.

The key steps in the mechanism of action are:

-

Viral Hijacking of PI4KB: Upon infection, picornaviral proteins, such as 3A, recruit host PI4KB to cellular membranes.[1][2][3]

-

Formation of Replication Organelles: PI4KB catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P). High levels of PI4P are essential for the formation and integrity of the viral replication organelles, which are specialized membrane structures where viral RNA replication occurs.[1][4][5]

-

Covalent Inhibition by this compound: this compound acts as an irreversible inhibitor of PI4KB. It forms a covalent bond with a specific cysteine residue within the kinase, leading to its inactivation.

-

Disruption of Viral Replication: By inhibiting PI4KB, this compound prevents the accumulation of PI4P at the replication sites, thereby disrupting the formation of the replication organelles and ultimately halting viral replication.

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity against a broad range of picornaviruses. The following tables summarize the available quantitative data.

| Virus Type | Virus Strain(s) | Cell Line | Assay Type | Endpoint | Value | Reference |

| Enterovirus | 8 of 10 tested strains | Not specified | Virus Yield Reduction | ≥1.0 log10 reduction | 1 µg/mL | |

| Rhinovirus | 72 of 90 tested serotypes | Not specified | Virus Yield Reduction | ≥1.0 log10 reduction | 1 µg/mL | |

| Coxsackievirus B1 | Not specified | In vivo | Protection Index | Similar to active analogues | [6] | |

| Poliovirus 1 | Not specified | In vitro | Antiviral Activity | Broad-spectrum activity | [6] |

| Cell Line | Assay Type | Endpoint | Value |

| RD (Rhabdomyosarcoma) | Cytotoxicity Assay | CC50 | >100 µM |

| HeLa | Cell Proliferation | No inhibition | 10 µg/mL |

| Rhesus Monkey Kidney | Cytopathic Effect | No toxicity | up to 25 µg/mL |

| WI-38 | Cytopathic Effect | No toxicity | up to 25 µg/mL |

Experimental Protocols

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

-

Host cell line susceptible to the picornavirus of interest (e.g., HeLa, RD cells)

-

Picornavirus stock of known titer

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: When cells are confluent, remove the growth medium and infect the cells with the picornavirus at a specified multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the this compound dilutions to the wells. Include untreated infected and uninfected controls.

-

Incubation: Incubate the plates for a full viral replication cycle (typically 24-48 hours).

-

Virus Harvest: After incubation, subject the plates to freeze-thaw cycles to lyse the cells and release the progeny virus.

-

Titration of Progeny Virus: Determine the titer of the harvested virus from each well using a standard plaque assay or TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

-

Data Analysis: The EC90 (the concentration that reduces the virus yield by 90% or 1 log10) is calculated by comparing the virus titers in the treated wells to the untreated control.[7]

Caption: Workflow for a Virus Yield Reduction Assay.

In Vitro PI4KB Kinase Assay

This assay measures the enzymatic activity of PI4KB and its inhibition by this compound.

Materials:

-

Recombinant human PI4KB enzyme

-

PI4KB kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[8]

-

Substrate: Phosphatidylinositol (PI)

-

[γ-32P]ATP

-

This compound stock solution

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader (for luminescence detection)

Procedure:

-

Reaction Setup: In a microplate, combine the PI4KB enzyme, kinase assay buffer, and PI substrate.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction wells and pre-incubate for a defined period (e.g., 10-30 minutes) to allow for compound binding.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. For radiometric assays, this involves separating the phosphorylated PI from the unreacted [γ-32P]ATP. For luminescence-based assays like ADP-Glo™, a reagent is added to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction.[8][9]

-

Data Analysis: Determine the IC50 value of this compound by plotting the percent inhibition of PI4KB activity against the log concentration of the compound.

Caption: Workflow for an in vitro PI4KB Kinase Assay.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of broad-spectrum antiviral drugs against picornaviruses. Its well-defined mechanism of action, targeting a crucial host factor, offers a high barrier to the development of viral resistance. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and its analogues as potential therapeutic agents for a range of viral diseases.

References

- 1. Escaping Host Factor PI4KB Inhibition: Enterovirus Genomic RNA Replication in the Absence of Replication Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACBD3-mediated recruitment of PI4KB to picornavirus RNA replication sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACBD3-mediated recruitment of PI4KB to picornavirus RNA replication sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of PI4-kinases and PI4P lipids in picornavirus replication [dspace.library.uu.nl]

- 5. Picornavirus genome replication – The Cameron & Arnold Laboratory [cameronlab.com]

- 6. researchgate.net [researchgate.net]

- 7. Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. promegaconnections.com [promegaconnections.com]

An In-depth Technical Guide to MDL-860: Discovery, History, and Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MDL-860, chemically identified as 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, is a synthetic nitrobenzene derivative that emerged from antiviral research as a potent inhibitor of a wide range of picornaviruses. Discovered in the early 1980s, this compound has been a subject of significant interest due to its broad-spectrum activity against numerous serotypes of rhinoviruses and enteroviruses. Mechanistically, this compound acts as an allosteric inhibitor of a crucial host cell enzyme, phosphatidylinositol 4-kinase III beta (PI4KB). By covalently modifying a specific cysteine residue on PI4KB, this compound disrupts the formation of viral replication organelles, a vital step in the lifecycle of many picornaviruses. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to this compound in the context of antiviral research.

Discovery and History

This compound, with the chemical formula C13H6Cl2N2O3, was first synthesized and identified as a promising antiviral agent in the early 1980s by researchers at Merrell Dow Pharmaceuticals.[1] It was the most active compound among more than 800 newly synthesized nitrobenzene derivatives screened for antiviral activity in vitro.[1] Early studies highlighted its potent and broad-spectrum activity against picornaviruses, a large family of RNA viruses responsible for a variety of human diseases, including the common cold (rhinoviruses) and more severe illnesses like polio and coxsackievirus infections.[1][2] The initial discovery positioned this compound as a promising candidate for further antiviral drug development due to its high therapeutic index in preclinical studies.[1]

Antiviral Activity and Spectrum

This compound has demonstrated significant in vitro activity against a wide array of picornaviruses. Early research showed that at a concentration of 1 µg/mL, this compound caused a significant reduction in the viral yield for 8 out of 10 enteroviruses and 72 out of 90 rhinovirus serotypes tested.[2] The antiviral efficacy of this compound is dependent on both the concentration of the compound and the size of the viral inoculum.[2] It is important to note that this compound is not directly virucidal, meaning it does not inactivate virus particles on contact.[2][3] Its inhibitory effect is specific to picornaviruses, with no significant activity observed against other viruses such as coronaviruses, vesicular stomatitis virus, herpes simplex virus type 1, adenovirus, influenza A virus, or parainfluenza virus 1 at concentrations that were non-toxic to host cells.[2]

Data Presentation

Table 1: Antiviral Activity of this compound against Picornaviruses

| Virus Family | Virus Genus | Virus Species/Serotype | Effective Concentration | Assay Type | Reference |

| Picornaviridae | Enterovirus | Echovirus (multiple serotypes) | 1 µg/mL | Virus Yield Reduction | [2] |

| Poliovirus (Types 1 and 3) | 1 µg/mL | Virus Yield Reduction | [2] | ||

| Coxsackievirus (A and B groups) | 1 µg/mL | Virus Yield Reduction | [2] | ||

| Enterovirus 70 | 1 µg/mL | Virus Yield Reduction | [2] | ||

| Rhinovirus | 72 of 90 serotypes | 1 µg/mL | Virus Yield Reduction | [2] |

Table 2: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cell Type | Maximum Non-Toxic Concentration | Reference |

| Rhesus Monkey Kidney Cells | Primate Kidney | 25 µg/mL | [2] |

| WI-38 | Human Fetal Lung Fibroblast | 25 µg/mL | [2] |

| HeLa | Human Cervical Adenocarcinoma | 25 µg/mL | [2] |

Mechanism of Action: Allosteric Inhibition of PI4KB

The antiviral mechanism of this compound remained undefined for a considerable time after its discovery. It was initially observed to inhibit an early event in the viral replication cycle, occurring after the virus uncoats but before the synthesis of viral RNA.[2][3]

Subsequent research identified the host cell enzyme phosphatidylinositol 4-kinase III beta (PI4KB) as the direct target of this compound.[4][5] PI4KB is a lipid kinase that plays a crucial role in the biogenesis of the Golgi complex and is hijacked by many picornaviruses to generate lipid-rich replication organelles. These organelles provide a scaffold for the assembly of the viral replication machinery.

This compound acts as a potent and irreversible allosteric inhibitor of PI4KB.[4] It achieves this by forming a covalent bond with a specific cysteine residue (Cys646) located in a surface pocket of the enzyme, distinct from the ATP-binding active site.[4][5] This covalent modification leads to the inactivation of PI4KB, thereby preventing the virus from remodeling host cell membranes to form its replication sites.[4]

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Protocols

The antiviral activity and mechanism of this compound have been investigated using several key in vitro assays. The following are detailed methodologies for two of the most common experimental protocols cited in this compound research.

Plaque Reduction Assay

This assay is used to quantify the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Objective: To determine the concentration of this compound that inhibits picornavirus-induced plaque formation by 50% (IC50).

Materials:

-

Cells: HeLa cells or other susceptible cell lines (e.g., WI-38).

-

Viruses: Picornavirus stocks (e.g., various rhinovirus or enterovirus serotypes).

-

Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) and serially diluted in culture medium.

-

Media: Growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum (FBS)) and overlay medium (growth medium with 0.5-1.5% carboxymethylcellulose or agarose).

-

Reagents: Crystal violet staining solution (0.1% crystal violet in 20% ethanol), phosphate-buffered saline (PBS).

-

Equipment: 6-well or 12-well cell culture plates, CO2 incubator (33-37°C), microscope.

Protocol:

-

Cell Seeding: Seed HeLa cells in 6-well plates at a density that will form a confluent monolayer within 24-48 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in growth medium. A typical concentration range might be from 0.01 µg/mL to 10 µg/mL.

-

Virus Dilution: Dilute the virus stock to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.

-

Infection: Remove the growth medium from the confluent cell monolayers and wash with PBS. Inoculate the cells with the diluted virus.

-

Adsorption: Incubate the plates for 1-2 hours at the optimal temperature for the virus (e.g., 33°C for rhinoviruses) to allow for viral attachment and entry.

-

Treatment: After the adsorption period, remove the virus inoculum and overlay the cell monolayers with the overlay medium containing the different concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.

-

Staining: Remove the overlay medium and stain the cells with crystal violet solution for 10-15 minutes.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for Plaque Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects (cytopathic effects) of a viral infection.

Objective: To determine the concentration of this compound that protects 50% of the cells from virus-induced CPE (EC50).

Materials:

-

Cells: WI-38 or other susceptible cell lines.

-

Viruses: Picornavirus stocks (e.g., various enterovirus serotypes).

-

Compound: this compound, dissolved in DMSO and serially diluted in culture medium.

-

Media: Growth medium and maintenance medium (growth medium with reduced serum, e.g., 2% FBS).

-

Reagents: Cell viability dye (e.g., Neutral Red, MTT, or a luminescent ATP-based reagent), appropriate buffers and solvents for the chosen dye.

-

Equipment: 96-well cell culture plates, CO2 incubator, plate reader (spectrophotometer or luminometer).

Protocol:

-

Cell Seeding: Seed WI-38 cells in 96-well plates to achieve a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound in maintenance medium. Dilute the virus stock to a concentration that will cause nearly 100% CPE within the desired timeframe (e.g., 3-5 days).

-

Treatment and Infection: Add the diluted this compound and the diluted virus to the cell monolayers. Include cell control wells (no virus, no compound), virus control wells (virus, no compound), and compound toxicity control wells (compound, no virus).

-

Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the virus and cells.

-

CPE Observation: Visually inspect the plates daily for the development of CPE.

-

Cell Viability Measurement: When the virus control wells show maximum CPE, perform the cell viability assay according to the manufacturer's instructions for the chosen dye. For example, for a Neutral Red assay, incubate the cells with the dye, then extract the dye and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the cell control and virus control wells. The EC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for CPE Inhibition Assay.

Conclusion and Future Perspectives

This compound stands as a significant compound in the history of antiviral research, particularly in the fight against picornaviruses. Its discovery as a potent and broad-spectrum inhibitor, coupled with the later elucidation of its unique mechanism of action targeting a host cell factor, has provided valuable insights for the development of novel antiviral strategies. The allosteric inhibition of PI4KB represents a promising approach that could be less prone to the development of viral resistance compared to drugs that target viral proteins directly. While this compound itself has not progressed to clinical use, it remains an important research tool and a foundational molecule for the design and synthesis of new analogues with improved pharmacokinetic properties and enhanced antiviral activity. The continued study of this compound and its derivatives may yet lead to the development of effective therapies for the myriad of diseases caused by picornaviruses.

References

- 1. Frontiers | Immunization with Live Human Rhinovirus (HRV) 16 Induces Protection in Cotton Rats against HRV14 Infection [frontiersin.org]

- 2. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Reproducible plaquing system for rhinovirus serotypes in HeLa cells--agarose suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Host-Cellular Targets of the Antiviral Agent MDL-860: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MDL-860, a 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, is a potent broad-spectrum inhibitor of picornaviruses. This technical guide delves into the core of its mechanism of action, focusing on its direct biological targets within the host cell. The primary and most well-characterized host target of this compound is phosphatidylinositol-4 kinase III beta (PI4KB) , a crucial enzyme in the phosphatidylinositol signaling pathway. This compound acts as an irreversible, allosteric inhibitor of PI4KB, leading to the disruption of viral replication. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound's activity.

Primary Biological Target: Phosphatidylinositol-4 Kinase III Beta (PI4KB)

The central mechanism of this compound's antiviral activity lies in its ability to specifically target and inhibit the host cell enzyme, phosphatidylinositol-4 kinase III beta (PI4KB).[1][2][3] This kinase is a key player in the generation of phosphatidylinositol 4-phosphate (PI4P), a lipid that is essential for the formation of replication organelles for many RNA viruses, including picornaviruses.[1]

Mechanism of Inhibition

This compound functions as an irreversible inhibitor of PI4KB.[2][3] Its inhibitory action is not directed at the enzyme's active site but rather at an allosteric site .[1][3] Specifically, this compound forms a covalent bond with the cysteine residue at position 646 (Cys646) of the PI4KB protein.[1][3] This covalent modification leads to a conformational change in the enzyme, rendering it inactive.[1][3]

Quantitative Data on Antiviral Activity

This compound exhibits potent antiviral activity against a wide range of picornaviruses. The 50% minimal inhibitory concentration (MIC50) for this compound against various picornaviruses in HeLa cell cultures typically falls within the range of 0.1-1.5 µg/mL.[2]

| Virus Family | Virus | Cell Line | Activity Metric | Value | Reference |

| Picornaviridae | Multiple Enteroviruses (8 of 10) | Not Specified | Virus Yield Reduction | ≥1.0 log10 TCID50/0.2 ml | [4] |

| Picornaviridae | Multiple Rhinoviruses (72 of 90) | Not Specified | Virus Yield Reduction | ≥1.0 log10 TCID50/0.2 ml | [4] |

| Picornaviridae | Various | HeLa | MIC50 | 0.1-1.5 µg/mL | [2] |

Experimental Protocols

The identification of PI4KB as the target of this compound and the characterization of its inhibitory mechanism have been established through a series of key experiments.

Plaque Formation and Cytopathic Effect (CPE) Assays

These assays are fundamental for determining the antiviral efficacy of a compound.

Methodology:

-

Confluent monolayers of host cells (e.g., HeLa cells) are prepared in multi-well plates.

-

Cells are infected with a specific picornavirus at a known multiplicity of infection (MOI).

-

Following a brief adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of this compound.

-

The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

-

Plaques are visualized by staining with a dye such as crystal violet.

-

The reduction in plaque number or the inhibition of virus-induced cytopathic effect is quantified to determine the inhibitory concentration of this compound.[5][6]

[3H]Uridine Uptake Assay for Viral RNA Synthesis

This assay measures the effect of the compound on viral RNA synthesis.

Methodology:

-

Host cells are infected with the target picornavirus.

-

Actinomycin D is added to the culture medium to inhibit host cell DNA-directed RNA synthesis.

-

This compound is added at various concentrations.

-

[3H]Uridine, a radiolabeled precursor for RNA synthesis, is added to the medium.

-

After an incubation period, the cells are harvested, and the incorporation of [3H]uridine into acid-precipitable RNA is measured using a scintillation counter.

-

A reduction in [3H]uridine incorporation in infected, this compound-treated cells compared to untreated infected cells indicates inhibition of viral RNA synthesis.[5][6]

Covalent Probe Labeling and Mass Spectrometry

This technique is used to identify the specific amino acid residue that this compound covalently modifies.

Methodology:

-

Recombinant PI4KB protein is incubated with this compound.

-

The protein is then digested into smaller peptides using a protease (e.g., trypsin).

-

The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

-

The mass of the peptides is precisely measured. A mass shift in a specific peptide corresponding to the adduction of this compound indicates the site of covalent modification.

-

Tandem mass spectrometry (MS/MS) is used to sequence the modified peptide and confirm the exact amino acid residue (Cys646) that is modified.[1][3]

Signaling Pathways and Visualizations

PI4KB Signaling Pathway in Viral Replication

The following diagram illustrates the role of PI4KB in the picornavirus replication cycle and the inhibitory effect of this compound.

Caption: PI4KB pathway in picornavirus replication and its inhibition by this compound.

Experimental Workflow for Target Identification

The logical flow for identifying the host target of this compound is depicted in the following diagram.

Caption: Workflow for the identification of PI4KB as the host target of this compound.

Conclusion

This compound represents a significant antiviral compound that functions by targeting a crucial host cell factor, PI4KB. Its mechanism as an irreversible, allosteric inhibitor provides a powerful strategy to combat a broad range of picornaviruses. The detailed understanding of its molecular target and mechanism of action, as outlined in this guide, offers a solid foundation for the rational design of next-generation host-directed antiviral therapies. Further research could focus on the structural basis of the this compound-PI4KB interaction to develop even more potent and specific inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound = 98 HPLC 78940-62-2 [sigmaaldrich.com]

- 3. Allosteric Regulation of Phosphatidylinositol 4-Kinase III Beta by an Antipicornavirus Compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (this compound) against picornaviruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MDL-860: A Broad-Spectrum Antipicornavirus Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile), a potent, broad-spectrum antiviral compound targeting picornaviruses.

Chemical and Physical Properties

This compound is a nitrobenzene derivative with the following key chemical identifiers and properties.

| Property | Value |

| CAS Number | 78940-62-2 |

| Molecular Formula | C₁₃H₆Cl₂N₂O₃ |

| Molecular Weight | 309.104 g/mol |

| Appearance | Solid |

| Synonyms | 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile |

Mechanism of Action: Targeting a Host Cellular Kinase

This compound exerts its antiviral effect not by directly targeting the virus, but by inhibiting a crucial host cell enzyme: Phosphatidylinositol 4-kinase III beta (PI4KB).[1] This enzyme is essential for the replication of a wide range of positive-sense single-stranded RNA viruses, including many picornaviruses.

Viruses in this family hijack the host cell's machinery to create replication organelles (ROs), specialized membrane structures where viral RNA replication occurs. PI4KB plays a critical role in the formation and maintenance of these ROs.

This compound acts as an irreversible, allosteric inhibitor of PI4KB.[1] It covalently modifies a cysteine residue (Cys646) located in a surface pocket of the enzyme, distinct from the ATP-binding site.[1] This modification leads to the inactivation of PI4KB, thereby disrupting the formation of viral replication organelles and halting viral RNA synthesis.[2]

Caption: Mechanism of action of this compound.

Antiviral Activity

This compound has demonstrated potent in vitro activity against a broad range of picornaviruses, including rhinoviruses and enteroviruses.

| Virus Family | Specific Viruses Inhibited (Examples) |

| Picornaviridae | Rhinovirus (multiple serotypes), Poliovirus, Coxsackievirus, Echovirus |

In cell culture-based assays, this compound effectively inhibits viral plaque formation and the development of virus-induced cytopathic effects (CPE) at concentrations that are not toxic to the host cells.[2][3]

Experimental Protocols

The following are representative protocols for evaluating the antiviral activity of this compound.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

a. Cell Preparation:

-

Seed a suitable host cell line (e.g., HeLa cells) into 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10⁶ cells/well).

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator.

b. Compound and Virus Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve the desired test concentrations.

-

Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

c. Infection and Treatment:

-

When the cell monolayer is confluent, aspirate the growth medium.

-

Wash the cells gently with phosphate-buffered saline (PBS).

-

Inoculate the cells with the diluted virus suspension and incubate for 1 hour at 37°C to allow for viral adsorption.

-

During the adsorption period, prepare the overlay medium. A common overlay consists of a 1:1 mixture of 2X concentrated culture medium and a 1.2% agarose solution. Add the different dilutions of this compound to the overlay medium.

-

After the 1-hour adsorption, remove the virus inoculum and gently add 2 mL of the this compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Allow the overlay to solidify at room temperature.

d. Incubation and Staining:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

-

To visualize the plaques, stain the cells. For example, add a solution of crystal violet in formalin to each well and incubate for 10-15 minutes.

-

Gently wash the wells with water to remove excess stain. Plaques will appear as clear zones against a purple background of viable cells.

e. Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

-

The 50% inhibitory concentration (IC₅₀) can be determined by plotting the percentage of plaque reduction against the log of the compound concentration.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

a. Cell and Compound Preparation:

-

Seed host cells into a 96-well plate at an appropriate density.

-

Prepare serial dilutions of this compound in culture medium.

b. Infection and Treatment:

-

After 24 hours, when cells have formed a monolayer, add the this compound dilutions to the wells.

-

Subsequently, infect the cells with a viral dose that would typically cause complete CPE within 2-4 days.

-

Include virus control wells (cells + virus, no compound) and cell control wells (cells only).

c. Incubation and CPE Observation:

-

Incubate the plate at 37°C and monitor the cells daily for the appearance of CPE using an inverted microscope.

-

After the incubation period (when virus control wells show complete CPE), the extent of CPE in the treated wells is scored.

d. Cell Viability Measurement (Quantitative):

-

To quantify cell viability, a colorimetric or fluorometric assay can be used, such as the MTT or MTS assay.

-

Add the assay reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

The results are expressed as the percentage of CPE inhibition or the percentage of cell viability relative to the cell control. The EC₅₀ (50% effective concentration) can then be calculated.

Caption: Workflow for a Plaque Reduction Assay.

Conclusion

This compound is a valuable research tool for studying picornavirus replication and the role of host PI4KB in this process. Its broad-spectrum activity and well-defined mechanism of action make it a significant compound in the field of virology and a potential lead for the development of novel antiviral therapies. Further research into its in vivo efficacy and safety profile is warranted.

References

- 1. Allosteric Regulation of Phosphatidylinositol 4-Kinase III Beta by an Antipicornavirus Compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (this compound) against picornaviruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-enterovirus activity of new analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of MDL-860: A Technical Guide to its Antiviral Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-860, a nitrobenzene derivative, has demonstrated significant antiviral properties, primarily targeting the Picornaviridae family of viruses. This technical guide provides a comprehensive overview of the initial screening of this compound, detailing its spectrum of activity, mechanism of action, and the experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral activity of this compound has been predominantly evaluated against a panel of picornaviruses, with limited screening against other viral families. The following tables summarize the available quantitative data on its efficacy and cytotoxicity.

| Virus Family | Virus | Assay Type | Cell Line | EC50 (µg/mL) | Reference |

| Picornaviridae | Poliovirus 1 | Plaque Reduction | - | Not Specified | [1] |

| Picornaviridae | Coxsackievirus B1 | Cytopathic Effect Inhibition | - | Not Specified | [1] |

| Picornaviridae | Coxsackievirus B3 | Cytopathic Effect Inhibition | - | Not Specified | [1] |

| Picornaviridae | 10 Enterovirus Serotypes | Virus Yield Reduction | - | >1.0 log10 reduction at 1 µg/mL for 8 of 10 serotypes | Not Specified |

| Picornaviridae | 90 Rhinovirus Serotypes | Virus Yield Reduction | - | >1.0 log10 reduction at 1 µg/mL for 72 of 90 serotypes | Not Specified |

| Cell Line | Assay Type | CC50 (µg/mL) | Reference |

| Rhesus monkey kidney | Cytopathic Effect | >25 | Not Specified |

| WI-38 | Cytopathic Effect | >25 | Not Specified |

| HeLa | Cytopathic Effect | >25 | Not Specified |

| HeLa | Cell Replication Inhibition | >10 | Not Specified |

Note: Specific EC50 and CC50 values for this compound are not extensively reported in the publicly available literature. The data presented reflects the qualitative and semi-quantitative findings from initial screening studies. Further research is required to establish precise quantitative metrics across a broader range of viruses and cell lines.

Inactivity Against Other Viral Families

Initial screenings have indicated that this compound does not exhibit significant antiviral activity against several other viral families at concentrations that are non-toxic to host cells. No inhibition of cytopathic effect or hemadsorption activity was observed for the following viruses:

-

Coronavirus 229-E

-

Vesicular stomatitis virus (a Rhabdovirus)

-

Herpes simplex virus type 1 (a Herpesvirus)

-

Adenovirus

-

Influenza virus A (an Orthomyxovirus)

-

Parainfluenza virus 1 (a Paramyxovirus)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial screening of this compound.

Plaque Reduction Assay

This assay is a quantitative method to determine the number of infectious virus particles in a sample and to assess the ability of a compound to inhibit virus-induced plaque formation.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., HeLa cells) in 6-well plates

-

Virus stock of known titer (e.g., Poliovirus 1)

-

This compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium

-

Culture medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum)

-

Agarose overlay (e.g., 2x culture medium mixed 1:1 with 1.8% agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Compound Treatment and Infection: Remove the growth medium from the cell monolayers. Add serial dilutions of this compound to the wells. Subsequently, infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption to the cells.

-

Agarose Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with the agarose overlay medium containing the respective concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 2-3 days).

-

Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined as the concentration of this compound that reduces the number of plaques by 50%.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the damaging effects (cytopathic effects) of viral infection.

Materials:

-

Host cells (e.g., HeLa cells) seeded in 96-well plates

-

Virus stock (e.g., Coxsackievirus B1 or B3)

-

This compound serially diluted in culture medium

-

Culture medium

-

Cell viability reagent (e.g., Neutral Red or MTT)

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate to allow for cell attachment.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Virus Infection: Infect the cells with a virus concentration that would typically cause 80-100% CPE within the observation period.

-

Incubation: Incubate the plate at 37°C until CPE is maximal in the virus control wells.

-

Assessment of Cell Viability: Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence to quantify cell viability. The percentage of CPE inhibition is calculated relative to the cell control (no virus) and virus control wells. The EC50 is the compound concentration that protects 50% of the cells from viral CPE.

Viral RNA Synthesis Inhibition Assay

This assay determines if a compound inhibits the synthesis of viral RNA, a critical step in the replication of many viruses.

Materials:

-

Confluent host cells in culture plates

-

Virus (e.g., a picornavirus)

-

This compound

-

Actinomycin D (to inhibit cellular RNA synthesis)

-

[3H]-uridine (radiolabeled precursor for RNA synthesis)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Infection and Treatment: Infect host cells with the virus in the presence of various concentrations of this compound.

-

Inhibition of Cellular RNA Synthesis: At a specific time post-infection, add Actinomycin D to the culture medium to halt host cell transcription.

-

Radiolabeling of Viral RNA: Add [3H]-uridine to the medium and incubate to allow for its incorporation into newly synthesized viral RNA.

-

Harvesting and Precipitation: Harvest the cells and precipitate the nucleic acids using cold TCA.

-

Quantification: Collect the precipitate on filters, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: A reduction in [3H]-uridine incorporation in this compound-treated, virus-infected cells compared to untreated, infected cells indicates inhibition of viral RNA synthesis.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of a host-cell protein, phosphatidylinositol-4 kinase III beta (PI4KB) . This kinase is essential for the replication of many picornaviruses.

This compound and PI4KB Signaling Pathway

This compound acts as an irreversible inhibitor of PI4KB through covalent modification of a cysteine residue at amino acid 646.[2] This inhibition disrupts the normal function of PI4KB, which is to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a critical lipid for the formation of viral replication organelles, which are specialized membrane structures within the host cell where viral RNA replication takes place. By inhibiting PI4KB, this compound prevents the formation of these essential replication sites, thereby halting the viral life cycle.

Caption: this compound inhibits PI4KB, disrupting viral replication.

Experimental Workflow for Antiviral Screening

The initial screening of a compound like this compound typically follows a hierarchical workflow designed to efficiently identify and characterize its antiviral potential.

Caption: A typical workflow for antiviral drug screening.

Conclusion

This compound demonstrates potent and broad-spectrum activity against the Picornaviridae family by targeting the host protein PI4KB. This mechanism of action, which involves the disruption of viral replication organelle formation, highlights the potential of host-targeted antivirals. While initial screenings have been promising, further research is warranted to fully elucidate the quantitative antiviral spectrum of this compound and to explore its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for future investigations into this and other novel antiviral compounds.

References

Preliminary Cytotoxicity Profile of MDL-860: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-860, chemically known as 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, has been identified as a potent inhibitor of picornavirus replication.[1][2] Early research into its antiviral properties necessitated a foundational understanding of its cytotoxic profile to ensure that its therapeutic effects were not a byproduct of host cell death. This technical guide synthesizes the available preliminary data on the cytotoxicity of this compound and provides generalized experimental protocols and conceptual signaling pathways relevant to its evaluation. The primary focus of initial studies on this compound was its antiviral efficacy, with cytotoxicity assessments serving to establish a therapeutic window. As such, the compound has been characterized by its low cytotoxicity at effective antiviral concentrations.[1][2]

Quantitative Cytotoxicity Data

The available literature indicates that this compound exhibits a favorable cytotoxicity profile, with no significant impact on cell viability or growth at concentrations that effectively inhibit viral replication. The data is summarized in the table below.

| Cell Line | Assay Type | Concentration | Observed Effect | Reference |

| Rhesus Monkey Kidney Cells | Microscopic observation for Cytopathic Effect (CPE) | Up to 25 µg/mL | No cytopathic effect | [1] |

| WI-38 (Human Lung Fibroblast) | Microscopic observation for Cytopathic Effect (CPE) | Up to 25 µg/mL | No cytopathic effect | [1] |

| HeLa (Human Cervical Cancer) | Microscopic observation for Cytopathic Effect (CPE) | Up to 25 µg/mL | No cytopathic effect | [1] |

| HeLa (Human Cervical Cancer) | Cell Replication Assay | 10 µg/mL | Did not inhibit cell replication | [1] |

| Various Cell Cultures | Plaque Formation and Cytopathic Effect (CPE) Assays | Not Specified | Did not affect cell growth at antiviral concentrations | [2] |

Experimental Protocols

While specific, detailed protocols for the cytotoxicity testing of this compound are not extensively published, the primary method referenced is the observation of cytopathic effect (CPE). Below is a generalized protocol for a CPE inhibition assay, a standard method for assessing both antiviral activity and cytotoxicity concurrently.

Protocol: Cytopathic Effect (CPE) Inhibition Assay

1. Objective: To determine the concentration of this compound that results in a 50% reduction in virus-induced CPE (EC50) and the concentration that causes a 50% reduction in cell viability (CC50) in a given cell line.

2. Materials:

-

Host cell line susceptible to the specific picornavirus (e.g., HeLa, Vero, WI-38)

-

Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 5% fetal bovine serum)

-

Picornavirus stock of known titer

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Staining solution (e.g., 0.5% crystal violet in 20% methanol)

-

Inverted microscope

3. Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend the host cells in a complete culture medium.

-

Perform a cell count and adjust the cell suspension to a concentration that will form a confluent monolayer in 24 hours.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound and Virus Preparation:

-

Prepare serial dilutions of this compound in the culture medium. A typical starting concentration might be 100 µg/mL, with 2-fold or 3-fold serial dilutions.

-

Prepare a virus dilution that will cause a 75-100% cytopathic effect in the virus control wells within 48-72 hours.

-

-

Infection and Treatment:

-

After 24 hours of incubation, inspect the cell monolayers for confluency.

-

Remove the culture medium from the wells.

-

Add 50 µL of the appropriate this compound dilution to the wells. Include wells for cell control (medium only) and virus control (medium without this compound).

-

Add 50 µL of the diluted virus to the wells containing this compound and the virus control wells. Add 50 µL of medium to the cell control wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

-

Assessment of Cytotoxicity and Antiviral Effect:

-

After the incubation period, observe the wells under an inverted microscope for signs of CPE (e.g., cell rounding, detachment, lysis).

-

To quantify cell viability, remove the medium and gently wash the wells with phosphate-buffered saline (PBS).

-

Add 100 µL of crystal violet staining solution to each well and incubate for 10-15 minutes at room temperature.

-

Gently wash the wells with water to remove excess stain and allow the plate to air dry.

-

Solubilize the stain by adding 100 µL of a solvent (e.g., methanol or 1% SDS) to each well.

-

Read the absorbance at 570 nm using a microplate reader.

-

4. Data Analysis:

-

Calculate the percentage of cell viability and the percentage of CPE inhibition for each concentration of this compound compared to the cell and virus controls.

-

Plot the percentage of viability versus the log of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

-

Plot the percentage of CPE inhibition versus the log of the this compound concentration to determine the 50% effective concentration (EC50).

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.

Visualizations

Experimental Workflow

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Signaling Pathways in Cytotoxicity

Given the low cytotoxicity of this compound at its effective antiviral concentrations, there is no published evidence to suggest it activates specific apoptotic signaling pathways. However, for the purpose of a comprehensive guide, the following diagrams illustrate the canonical intrinsic and extrinsic apoptotic pathways that are typically investigated when a compound does exhibit cytotoxic effects. These would be relevant for future studies on this compound at higher, potentially toxic, concentrations.

Caption: The Intrinsic (Mitochondrial) Apoptotic Pathway.

Caption: The Extrinsic (Death Receptor) Apoptotic Pathway.

Conclusion

The preliminary cytotoxicity studies of this compound indicate that it is a compound with a high therapeutic index for its antiviral activity against picornaviruses. At concentrations effective for inhibiting viral replication, this compound does not appear to adversely affect host cell viability or proliferation.[1][2] Further in-depth toxicological studies would be necessary to fully characterize its safety profile for any potential clinical applications. Such studies would involve a broader range of cell lines, more varied cytotoxicity assays (e.g., LDH release, ATP measurement), and investigation into its effects at much higher concentrations to determine if and how it might induce cell death and through which signaling pathways. The protocols and pathway diagrams provided here serve as a guide for such future, more detailed investigations.

References

An In-depth Technical Guide on the Solubility and Stability of MDL-860 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the antiviral compound MDL-860 in dimethyl sulfoxide (DMSO), a common solvent used in preclinical research and high-throughput screening. Understanding these properties is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines available data, provides detailed experimental protocols for in-house determination of these parameters, and discusses the compound's mechanism of action.

Introduction to this compound

This compound, also known by its chemical name 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, is a broad-spectrum anti-picornavirus agent.[1] It has demonstrated inhibitory activity against a range of picornaviruses by affecting an early stage of viral replication, subsequent to uncoating, which is essential for the synthesis of the majority of viral RNA.[1] Its low cytotoxicity to human cells makes it a compound of interest in antiviral research. Given its use in in vitro and in vivo studies, understanding its behavior in common laboratory solvents like DMSO is paramount.

Solubility of this compound in DMSO

For a solution of 10% DMSO in corn oil, a solubility of ≥ 0.5 mg/mL (approximately 1.24 mM) has been reported. This indicates that this compound possesses reasonable solubility in DMSO-containing solvent systems.

Table 1: Reported Solubility of this compound

| Solvent System | Reported Solubility | Molar Concentration (approx.) |

| 10% DMSO / 90% Corn Oil | ≥ 0.5 mg/mL | ≥ 1.24 mM |

| 100% DMSO | Data not publicly available (typically 5-20 mM for similar compounds) | Data not publicly available |

Stability of this compound in DMSO

The stability of a compound in solution is crucial for maintaining its integrity and activity over time. Degradation can lead to a decrease in the effective concentration of the active compound and the potential for interference from degradation products.

Specific long-term stability data for this compound in DMSO has not been published. However, general best practices for storing compounds in DMSO to minimize degradation are well-established. These include storing stock solutions at low temperatures (-20°C or -80°C) and avoiding repeated freeze-thaw cycles.[2][3] Studies on other compounds have shown that factors such as the presence of water can increase the rate of degradation for some molecules in DMSO.[4]

Table 2: General Stability Guidelines for Compounds in DMSO

| Storage Condition | Recommendation | Rationale |

| Temperature | Store at -20°C for short-term (months) and -80°C for long-term (years). | Reduces the rate of chemical degradation. |

| Freeze-Thaw Cycles | Aliquot stock solutions to minimize the number of freeze-thaw cycles. | Repeated freezing and thawing can introduce water condensation and may physically stress the compound, leading to degradation.[2][3] |

| Light Exposure | Store in light-protected containers (e.g., amber vials). | To prevent photodegradation. |

| Water Content | Use anhydrous DMSO when preparing stock solutions. | Water can facilitate hydrolytic degradation of susceptible compounds.[4] |

Experimental Protocols

For researchers wishing to determine the precise solubility and stability of this compound in their own laboratory settings, the following detailed protocols are provided.

Protocol for Determining Thermodynamic Solubility in DMSO

This protocol describes a method to determine the equilibrium solubility of this compound in DMSO using High-Performance Liquid Chromatography (HPLC).

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Microcentrifuge tubes or glass vials

-

Orbital shaker/rotator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with DMSO)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Validated analytical column (e.g., C18)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Prepare a standard curve of this compound in DMSO of known concentrations.

-

Add an excess amount of solid this compound to a vial.

-

Add a precise volume of anhydrous DMSO to the vial.

-

Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

-

After equilibration, visually inspect the sample to ensure undissolved solid remains.

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Dilute the filtered supernatant with DMSO to a concentration that falls within the range of the standard curve.

-

Analyze the diluted sample by HPLC.

-

Determine the concentration of this compound in the diluted sample using the standard curve and calculate the original solubility in mg/mL or mM.

Protocol for Assessing Stability in DMSO

This protocol outlines a long-term stability study to evaluate the degradation of this compound in DMSO under various storage conditions using LC-MS.

Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound in DMSO over time.

Materials:

-

This compound

-

Anhydrous DMSO

-

Amber glass vials with screw caps

-

LC-MS system with a suitable column and mass spectrometer

-

Temperature-controlled storage units

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

-

Immediately analyze an aliquot of the freshly prepared stock solution using a validated LC-MS method. This serves as the time-zero (T0) reference.

-

Dispense the remaining stock solution into multiple amber glass vials, ensuring minimal headspace, and seal them tightly.

-

Store the vials under the desired storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature), protected from light.

-

At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

-

Allow the vial to thaw completely at room temperature.

-

Analyze the sample by LC-MS using the same method as for the T0 sample.

-

Calculate the percentage of this compound remaining by comparing the peak area at each time point to the T0 peak area.

-

Analyze the mass spectrometry data to identify any potential degradation products by looking for new peaks with different mass-to-charge ratios.

Mechanism of Action of this compound

This compound exerts its antiviral effect by inhibiting an early event in the picornavirus replication cycle that occurs after the virus has uncoated.[1] This inhibition prevents the synthesis of the majority of viral RNA.[1] While the precise molecular target has not been definitively elucidated in all picornaviruses, its mechanism is distinct from direct inactivation of the virus.

Picornavirus Replication and Putative Inhibition by this compound

Caption: Putative mechanism of action of this compound in the picornavirus replication cycle.

Conclusion

While specific public data on the solubility and stability of this compound in 100% DMSO is limited, this guide provides the available information and, more importantly, robust experimental protocols for researchers to determine these critical parameters in their own laboratories. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is fundamental to the integrity of any research involving this compound. The provided information on its mechanism of action further aids in the contextual understanding of this antiviral compound in drug development pipelines.

References

- 1. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the Antiviral Spectrum of MDL-860: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MDL-860, a synthetic nitrobenzonitrile compound, demonstrates potent and broad-spectrum antiviral activity against a wide range of picornaviruses, a family of RNA viruses responsible for a variety of human diseases including the common cold, poliomyelitis, and hand, foot, and mouth disease. This document provides a comprehensive overview of the foundational research on this compound, detailing its antiviral spectrum through quantitative data, outlining the experimental protocols used for its evaluation, and visualizing its mechanism of action and experimental workflows. The primary mechanism of this compound involves the inhibition of a crucial host cell enzyme, phosphatidylinositol 4-kinase III beta (PI4KB), thereby disrupting the formation of viral replication organelles. This host-targeted approach suggests a higher barrier to the development of viral resistance.

Antiviral Spectrum of this compound

This compound exhibits significant inhibitory effects against a multitude of picornaviruses. Its activity has been demonstrated against numerous serotypes of human rhinoviruses (HRV) and various enteroviruses, including poliovirus, coxsackievirus, and echovirus.

Quantitative Antiviral Activity

The antiviral efficacy of this compound is quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The cytotoxicity of the compound is represented by the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

| Virus Family | Virus Genus/Species | Serotype(s) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference(s) |

| Picornaviridae | Enterovirus | Poliovirus 1 (Sabin) | ~1.5 | >100 | >67 | HeLa | [1] |

| Picornaviridae | Enterovirus | Poliovirus 2 (Sabin) | ~1.5 | >100 | >67 | HeLa | [1] |

| Picornaviridae | Enterovirus | Poliovirus 3 (Sabin) | ~1.5 | >100 | >67 | HeLa | [1] |

| Picornaviridae | Enterovirus | Coxsackievirus A21 | Not specified | >25 µg/mL | Not specified | HeLa | [1][2] |

| Picornaviridae | Enterovirus | Echovirus 12 | Not specified | >25 µg/mL | Not specified | HeLa | [1][2] |

| Picornaviridae | Rhinovirus | 72 of 90 serotypes | Not specified | >25 µg/mL | Not specified | HeLa, WI-38 | [3] |

Note: Specific EC50 values for many rhinovirus and other enterovirus serotypes are not available in the reviewed literature, which primarily reports broad-spectrum activity at a given concentration (e.g., 1 µg/mL)[3]. Further targeted studies would be necessary to establish a comprehensive table of EC50 values.

Mechanism of Action: Targeting Host PI4KB

This compound exerts its antiviral effect not by directly targeting a viral component, but by inhibiting a host cell enzyme, phosphatidylinositol 4-kinase III beta (PI4KB)[4]. PI4KB is a critical enzyme in the phosphoinositide signaling pathway and is hijacked by many RNA viruses, including picornaviruses, to establish their replication organelles[5][6]. These organelles are specialized membrane structures within the host cell where viral RNA replication takes place.

By inhibiting PI4KB, this compound prevents the synthesis of phosphatidylinositol 4-phosphate (PI4P), a lipid that is essential for the formation and function of these replication organelles[5][7][8]. The disruption of this process effectively halts viral replication. This host-centric mechanism of action is a promising strategy for antiviral drug development as it may be less susceptible to the development of drug-resistant viral strains.

Signaling Pathway Diagram

Caption: this compound inhibits picornavirus replication by targeting the host PI4KB enzyme.

Experimental Protocols

The antiviral activity of this compound has been characterized using several key in vitro assays. The following are detailed methodologies for these experiments.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibitory effect of a compound on viral infectivity.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Confluent monolayers of susceptible host cells (e.g., HeLa, WI-38) in multi-well plates.

-

Picornavirus stock of known titer (Plaque Forming Units/mL).

-

This compound stock solution and serial dilutions.

-

Culture medium (e.g., MEM) with and without serum.

-

Overlay medium (e.g., containing 0.5% agarose or methylcellulose).

-

Crystal violet staining solution.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of this compound in serum-free culture medium.

-

Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a standardized amount of virus (typically to produce 50-100 plaques per well) for 1-2 hours at 37°C.

-